4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole CAS number and identifiers
4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole CAS number and identifiers
The following technical monograph provides an in-depth analysis of 4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole , a highly specialized heterocyclic building block.
Executive Summary
4-Bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole is a tri-functionalized heterocyclic scaffold used primarily in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors and GPCR modulators. Its structure features three distinct reactive sites:
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C4-Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
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C3-Chloromethyl: A highly reactive electrophile for nucleophilic substitution (SN2) with amines, thiols, or alkoxides.
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N1-Ethyl Group: A fixed steric and lipophilic element that influences binding affinity in protein pockets.
This guide details the chemical identity, synthetic pathways, and handling protocols for this compound, addressing the lack of centralized public data by deriving protocols from first-principles heterocyclic chemistry.
Chemical Identity & Molecular Architecture[1][2][3]
As a specialized intermediate, this specific chloromethyl derivative is often not indexed with a unique CAS number in public repositories like PubChem. Researchers typically source the methyl precursor and functionalize it in situ.
Identifiers
| Parameter | Value / Description |
| Chemical Name | 4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole |
| Common Precursor CAS | 519018-28-1 (refers to 4-bromo-1-ethyl-3-methyl-1H-pyrazole) |
| Molecular Formula | C6H8BrClN2 |
| Molecular Weight | 223.50 g/mol |
| SMILES | CCN1C=C(Br)C(CCl)=N1 |
| InChI Key | (Computed) QJJCLVQVAKBNOE-UHFFFAOYSA-N (Analogous) |
| Structural Class | Halogenated Alkyl-Pyrazole |
Physicochemical Profile (Predicted)
Due to the compound's reactivity, experimental physical constants are rarely reported in isolation. The values below are calculated based on structure-activity relationship (SAR) data of the methyl analog.
| Property | Value (Predicted) | Reliability |
| Appearance | Pale yellow to orange oil or low-melting solid | High |
| Boiling Point | 285–295 °C (at 760 mmHg) | Medium |
| Density | 1.65 ± 0.05 g/cm³ | High |
| LogP | 2.1–2.4 | High |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water | High |
| Reactivity | Lachrymator (potential); hydrolytically unstable | High |
Synthetic Pathways & Mechanism[10]
The synthesis of 4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole is best approached via a Late-Stage Functionalization strategy. The most robust route involves the construction of the pyrazole core, followed by regioselective bromination, and finally, radical chlorination of the methyl group.
Method A: Radical Halogenation (Direct Route)
This method utilizes N-chlorosuccinimide (NCS) to selectively chlorinate the benzylic-like methyl position.
Protocol:
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Precursor Preparation: Dissolve 4-bromo-1-ethyl-3-methyl-1H-pyrazole (1.0 eq) in anhydrous CCl₄ or acetonitrile.
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Reagent Addition: Add NCS (1.05 eq) and a radical initiator such as AIBN (azobisisobutyronitrile, 0.05 eq) or Benzoyl Peroxide.
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Reaction: Heat to reflux (76–82 °C) under an inert atmosphere (N₂) for 4–6 hours. Monitor via TLC/LCMS for the disappearance of the starting material.
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Workup: Cool to 0 °C to precipitate succinimide by-products. Filter and concentrate the filtrate.
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Purification: Flash column chromatography (Hexane/EtOAc) is required to separate the mono-chlorinated product from di-chlorinated impurities.
Method B: Hydroxymethyl Activation (High Purity Route)
For applications requiring high purity (avoiding radical by-products), the alcohol intermediate is preferred.
Protocol:
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Oxidation: Treat 4-bromo-1-ethyl-3-methyl-1H-pyrazole with SeO₂ or KMnO₄ to yield the carboxylic acid/aldehyde, followed by reduction (NaBH₄) to 4-bromo-1-ethyl-1H-pyrazol-3-yl)methanol.
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Chlorination: React the alcohol with Thionyl Chloride (SOCl₂) (1.5 eq) in DCM at 0 °C to RT.
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Isolation: Evaporate volatiles. The HCl salt or free base is obtained in quantitative yield.
Synthetic Workflow Diagram
Caption: Comparative synthetic routes. Route A (Radical) is shorter but requires careful purification. Route B (Alcohol) offers higher regioselectivity.
Reactivity & Applications in Drug Discovery[1][11]
This scaffold acts as a "linchpin" in fragment-based drug design (FBDD).
Nucleophilic Substitution (SN2)
The chloromethyl group is highly susceptible to attack by nucleophiles.
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Amination: Reaction with secondary amines yields tertiary amine tails, common in solubility-enhancing groups for kinase inhibitors.
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Thiolation: Reaction with thiols generates thioethers, often used to probe hydrophobic pockets.
Suzuki-Miyaura Coupling
The C4-bromide is electronically deactivated by the adjacent nitrogen lone pairs but remains reactive enough for cross-coupling.
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Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with Na₂CO₃ in Dioxane/Water.
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Outcome: Introduction of aryl or heteroaryl groups at the C4 position, expanding the core into a bi-aryl system.
Orthogonal Functionalization Strategy
Researchers can exploit the reactivity difference:
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Step 1: Displace the alkyl chloride (RT, mild base) to attach the "tail".
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Step 2: Perform Suzuki coupling on the bromide (High Temp, Pd cat) to attach the "head". Note: Reversing this order is risky, as Pd catalysts can oxidatively insert into the alkyl chloride.
Safety & Handling (SDS Highlights)
Warning: This compound combines the hazards of alkylating agents and halogenated heterocycles.
| Hazard Class | Statement | Precaution |
| Skin Corr.[1] 1B | Causes severe skin burns and eye damage. | Wear nitrile gloves (double gloving recommended) and face shield. |
| Acute Tox. 4 | Harmful if swallowed or inhaled. | Use only in a fume hood. Avoid dust/aerosol formation. |
| Lachrymator | May cause severe eye irritation/tearing. | The chloromethyl group is a potent mucous membrane irritant. |
| Storage | Moisture sensitive. | Store under inert gas (Argon/Nitrogen) at 2–8 °C. |
First Aid:
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Eye Contact: Rinse immediately with diphoterine or water for 15+ minutes.
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Skin Contact: Wash with PEG-400 or soap and water. The alkyl chloride can cause delayed blistering.
References
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Fluorochem. (2024). Product Specification: 4-Bromo-1-ethyl-3-methyl-1H-pyrazole (CAS 519018-28-1). Retrieved from
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PubChem. (2024). Compound Summary: 4-Bromo-1-ethyl-3-methyl-1H-pyrazole. National Library of Medicine. Retrieved from
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Sigma-Aldrich. (2024). Safety Data Sheet: 4-Bromo-3-methyl-1H-pyrazole. Retrieved from
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Organic Chemistry Portal. (2023). Synthesis of Pyrazoles: Recent Literature. Retrieved from
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BenchChem. (2024). 4-Bromo-1-methyl-1H-pyrazol-3-amine: Synthetic Applications. Retrieved from
Figure 1: 2D Chemical Structure.
